molecular formula C36H42N8O5 B1574398 Palbociclib-SMCC

Palbociclib-SMCC

カタログ番号 B1574398
分子量: 666.783
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

科学的研究の応用

Palbociclib in Cancer Therapy

Palbociclib, also known as PD-0332991, has been prominently featured in cancer research, particularly for its role in treating hormone receptor-positive breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial in cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, hindering cancer cell proliferation. For instance, Finn et al. (2015) demonstrated that palbociclib, in combination with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer compared to letrozole alone (Finn et al., 2015).

Preclinical Models and Mechanistic Insights

In addition to its application in breast cancer, palbociclib has shown potential in treating other forms of cancer, such as hepatocellular carcinoma (HCC). Bollard et al. (2016) explored its efficacy in multiple preclinical models of HCC, concluding that palbociclib, particularly in combination with sorafenib, significantly impeded tumor growth and enhanced survival rates (Bollard et al., 2016). Furthermore, Hu et al. (2015) delved into the mechanistic aspect of palbociclib, revealing that it induces reversible bone marrow suppression by causing cell cycle arrest, distinguishing it from the myelotoxicity caused by cytotoxic chemotherapeutic agents (Hu et al., 2015).

Real-World Clinical Outcomes

The real-world clinical efficacy of palbociclib was also investigated. Taylor‐Stokes et al. (2019) examined its use in patients with advanced/metastatic breast cancer in real-world settings, demonstrating favorable effectiveness in terms of progression-free and survival rates (Taylor‐Stokes et al., 2019).

Palbociclib in Oral Cancer

Interestingly, the potential of palbociclib extends beyond breast and liver cancers. Wang et al. (2020) investigated its activity against oral squamous cell carcinoma (OSCC), showing that it significantly inhibited the growth, migration, and invasive ability of OSCC cells while inducing DNA damage and inhibiting its repair (Wang et al., 2020).

Clinical Trials and Approvals

Palbociclib's journey from preclinical studies to clinical approval has been marked by several significant milestones. Dhillon (2015) summarized the key steps leading to its first approval for use in postmenopausal women with estrogen-positive, HER2-negative advanced breast cancer as initial endocrine-based therapy (Dhillon, 2015).

特性

製品名

Palbociclib-SMCC

分子式

C36H42N8O5

分子量

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

外観

Solid powder

同義語

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-SMCC
Reactant of Route 2
Reactant of Route 2
Palbociclib-SMCC
Reactant of Route 3
Reactant of Route 3
Palbociclib-SMCC
Reactant of Route 4
Palbociclib-SMCC
Reactant of Route 5
Reactant of Route 5
Palbociclib-SMCC
Reactant of Route 6
Reactant of Route 6
Palbociclib-SMCC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。